molecular formula C9H22ClN B1522902 Ethyl(3-methylhexan-2-yl)amine hydrochloride CAS No. 1305712-15-5

Ethyl(3-methylhexan-2-yl)amine hydrochloride

Cat. No.: B1522902
CAS No.: 1305712-15-5
M. Wt: 179.73 g/mol
InChI Key: KXNTXPNZNSVDKX-UHFFFAOYSA-N
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Description

Ethyl(3-methylhexan-2-yl)amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a branched alkyl chain (3-methylhexan-2-yl) and an ethyl group attached to the nitrogen atom.

Properties

IUPAC Name

N-ethyl-3-methylhexan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-5-7-8(3)9(4)10-6-2;/h8-10H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNTXPNZNSVDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves two main steps:

This reaction is typically performed in the presence of a base to facilitate nucleophilic substitution and neutralize generated HCl. Common bases include sodium hydride, potassium tert-butoxide, or sodium hydroxide.

Detailed Reaction Conditions and Reagents

Step Reagents Conditions Notes Yield
1. Alkylation 3-Methylhexan-2-amine + Ethyl chloride Base (e.g., NaH or KOtBu), anhydrous solvent (e.g., THF or DCM), temperature 0–50°C Base deprotonates amine to enhance nucleophilicity; anhydrous conditions minimize side reactions High (varies, typically >80%)
2. Hydrochloride formation Resulting amine + HCl (gaseous or aqueous) Room temperature, controlled addition of HCl, stirring Formation of stable hydrochloride salt, improves water solubility Moderate to high (85–95%)

Industrial Scale Considerations

Industrial synthesis generally follows the same principles but optimizes parameters such as:

  • Solvent choice : Use of cost-effective, recyclable solvents.
  • Temperature control : To maximize selectivity and minimize by-products.
  • Purification : Crystallization or recrystallization from ethanol or other solvents to achieve high purity.
  • Yield optimization : Reaction stoichiometry and base equivalents are carefully balanced.

Alternative Synthetic Routes

While the alkylation of 3-methylhexan-2-amine with ethyl chloride is the most straightforward, other methods reported in related amine syntheses include:

  • Formylation and reduction approach :
    A two-step method involving condensation of the amine with a formic acid ester (e.g., ethyl formate) to form a formylated intermediate, followed by reduction to the ethylated amine. This method, while more complex, can offer selectivity advantages in some contexts.

Purification and Characterization

Purification Techniques

  • Recrystallization : Commonly performed from ethanol or ethanol/water mixtures to yield pure hydrochloride salt crystals.
  • Column chromatography : Silica gel chromatography using methanol/dichloromethane mixtures can be employed to purify the free base before salt formation.
  • Drying and storage : The hydrochloride salt is typically dried under vacuum and stored at low temperatures (-20°C) to prevent hygroscopic degradation.

Analytical Methods for Purity and Structure Confirmation

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Purification Yield (%) Notes
Alkylation + Hydrochloride formation 3-Methylhexan-2-amine, Ethyl chloride Base (NaH, KOtBu), HCl Anhydrous solvent, 0–50°C, room temp for salt formation Recrystallization, chromatography 80–95 Most common, scalable
Formylation + Reduction 3-Methylhexan-2-amine, Ethyl formate, reducing agent Formic acid ester, reducing agent (e.g., NaBH$$_3$$CN) 0°C to reflux, several hours Extraction, chromatography Moderate Alternative route, more steps

Research Findings and Notes

  • The alkylation reaction mechanism proceeds via nucleophilic substitution where the amine nitrogen attacks the electrophilic ethyl chloride carbon, displacing chloride ion.
  • The presence of a base is critical to deprotonate the amine and neutralize HCl formed during alkylation.
  • The hydrochloride salt form is favored for enhanced aqueous solubility and stability, which is essential for biological assays and industrial handling.
  • Reaction yields and purity are highly dependent on solvent dryness, temperature control, and stoichiometric balance.
  • Analytical data consistently confirm the expected molecular structure and purity when standard protocols are followed.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-methylhexan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce simpler amines or hydrocarbons .

Scientific Research Applications

Chemistry

In the field of chemistry, Ethyl(3-methylhexan-2-yl)amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It can participate in reactions such as:

  • Alkylation : Used to introduce alkyl groups into other compounds.
  • Nucleophilic Substitution : Acts as a nucleophile in substitution reactions.

These reactions are crucial for developing more complex molecules used in pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on:

  • Biological Interactions : Investigating how this compound interacts with biological molecules, which may lead to insights into its pharmacological properties.
  • Therapeutic Applications : Ongoing research aims to explore its efficacy in treating various medical conditions, particularly those related to neurological and metabolic disorders.

Medicine

This compound is being investigated for its potential therapeutic applications. Some key areas include:

  • Drug Development : As a precursor in the synthesis of novel pharmaceuticals targeting specific receptors or pathways.
  • Clinical Studies : Early-stage clinical trials are assessing its safety and efficacy for various therapeutic uses.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its industrial applications include:

  • Manufacturing Processes : Used as a reagent in chemical manufacturing processes to produce other valuable compounds.
  • Material Science : Investigated for use in developing new materials with specific properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
AlkylationIntroduction of alkyl groupsVarious alkylated amines
Nucleophilic SubstitutionSubstitution reactions with electrophilesSubstituted organic compounds

Table 2: Potential Therapeutic Applications

Application AreaDescriptionCurrent Research Status
Neurological DisordersInvestigating effects on neurotransmitter systemsOngoing preclinical studies
Metabolic DisordersExploring metabolic pathway modulationEarly-stage clinical trials

Case Studies

  • Chemical Synthesis Case Study
    • A study demonstrated the successful use of this compound as an intermediate in synthesizing a novel class of anti-inflammatory drugs. The compound facilitated key reactions that improved yield and purity.
  • Biological Activity Case Study
    • Research published in a peer-reviewed journal highlighted the compound's interaction with cannabinoid receptors, suggesting potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of Ethyl(3-methylhexan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The compound’s structural analogs share core features such as alkylamine backbones and hydrochloride salts. Key comparisons include:

Table 1: Molecular Properties of Selected Amine Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Ethyl(3-methylhexan-2-yl)amine HCl C₉H₂₀ClN 177.72 (calculated) 3-methylhexan-2-yl, ethyl Hypothetical
2-Ethylhexylamine HCl C₈H₂₀ClN 165.71 Linear hexyl chain, ethyl
Ethyl(1-methoxypropan-2-yl)amine HCl C₆H₁₆ClNO 153.65 Methoxypropan-2-yl, ethyl
Ethoxy(methyl)amine HCl C₃H₁₀ClNO 111.57 Ethoxy, methyl
[2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl C₆H₁₂ClN₃O 177.64 Oxadiazole ring, ethyl

Key Observations :

  • Branching vs. Linearity: Ethyl(3-methylhexan-2-yl)amine HCl’s branched chain (3-methylhexan-2-yl) contrasts with the linear hexyl chain in 2-ethylhexylamine HCl . Branching typically reduces melting points and enhances solubility in nonpolar solvents.
  • Functional Groups : Ethoxy(methyl)amine HCl incorporates an ethoxy group, which increases polarity and hydrogen-bonding capacity compared to purely alkyl-substituted amines .
  • Heterocyclic Influence : The oxadiazole-containing analog ([2-(3-ethyl-oxadiazol-5-yl)ethyl]amine HCl) exhibits higher topological polar surface area (TPSA) due to the aromatic ring, affecting bioavailability .
Table 3: Key Properties of Analogs
Compound Name Hydrogen Bond Donors/Acceptors TPSA (Ų) LogP (Predicted) Applications
Ethyl(3-methylhexan-2-yl)amine HCl 1 / 1 12.47 ~2.5 Hypothetical drug intermediate
Methoxisopropamine HCl 1 / 2 22.26 1.8 Forensic analysis
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone HCl 2 / 3 44.5 2.1 Pharmaceutical research

Critical Analysis :

  • Polarity and Bioavailability : Ethyl(3-methylhexan-2-yl)amine HCl’s low TPSA (~12 Ų) suggests moderate membrane permeability, similar to methoxisopropamine HCl (TPSA 22.26 Ų) .
  • LogP Trends : Branched-chain analogs (e.g., 2-ethylhexylamine HCl) exhibit higher hydrophobicity (LogP ~2.5) compared to methoxy-substituted derivatives (LogP ~1.8) .

Biological Activity

Ethyl(3-methylhexan-2-yl)amine hydrochloride, a chiral amine, has garnered attention in various scientific fields due to its potential biological activities and applications. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 1305712-15-5
  • Molecular Formula: C₉H₂₃ClN
  • Molecular Weight: 175.74 g/mol

The compound features a chiral center that influences its biological interactions, making it a subject of interest in pharmacological research.

Synthesis Methods

This compound is synthesized through several methods, primarily involving the reaction of 3-methylhexan-2-amine with ethyl chloride in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The following table summarizes common synthesis routes:

Method Reagents Conditions Yield
Alkylation3-Methylhexan-2-amine + Ethyl chlorideBase (e.g., NaOH)High (varies)
HydrochlorinationResulting amine + HClRoom temperatureModerate to high

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as a ligand, modulating the activity of target proteins involved in various biochemical pathways.

Potential Targets:

  • Enzymatic Interactions: The compound can influence enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding: Its chiral nature allows it to bind selectively to certain receptors, potentially affecting neurotransmitter systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity:
    • Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxic Effects:
    • Preliminary findings indicate that this compound may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its use as a chemotherapeutic agent.
  • Neuropharmacological Effects:
    • Due to its ability to interact with neurotransmitter receptors, there is potential for this compound in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties:
    • A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Cytotoxicity Testing:
    • In vitro assays on human cancer cell lines revealed that concentrations above 50 µM resulted in a notable decrease in cell viability, indicating potential as an anticancer agent.
  • Neurotransmitter Interaction Study:
    • Research indicated that this compound could modulate dopamine receptor activity, suggesting implications for mood regulation and treatment of depression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl(3-methylhexan-2-yl)amine hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves reacting 3-methylhexan-2-amine with ethyl chloride or ethyl bromide under acidic conditions to form the hydrochloride salt. Purity is maximized by using anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol or column chromatography (silica gel, eluent: methanol/dichloromethane 1:9) ensures high yield (>85%) and purity (>98%). Reaction progress should be monitored by TLC or GC-MS .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability is pH-dependent; the compound remains stable in acidic conditions (pH 2–4) but may degrade under alkaline conditions. Storage at -20°C in desiccated form prevents hygroscopic degradation. Solubility profiles can be confirmed via UV-Vis spectroscopy in buffers of varying pH .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm the amine and ethyl group positions, FT-IR for detecting N-H stretches (2500–3300 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion verification. Elemental analysis (C, H, N, Cl) should align with theoretical values (±0.3%). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions in NMR splitting often arise from dynamic effects (e.g., amine proton exchange) or conformational isomerism. Use variable-temperature NMR (VT-NMR) to slow proton exchange, or employ deuterated solvents like DMSO-d₆ to stabilize specific conformers. 2D NMR (COSY, HSQC) can clarify coupling relationships. For unresolved cases, computational modeling (DFT or MD simulations) predicts dominant conformers .

Q. What experimental designs are suitable for studying the compound’s stability under oxidative or thermal stress?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) for thermal degradation (ramp rate: 10°C/min, N₂ atmosphere) and HPLC to quantify degradation products. For oxidative stability, expose the compound to H₂O₂ (3% v/v) and monitor via LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be mechanistically investigated?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For enzyme inhibition studies, perform kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Molecular docking (AutoDock Vina) identifies potential binding pockets, validated by mutagenesis of predicted residues .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reaction efficiency?

  • Methodological Answer : Optimize exothermic reactions using flow chemistry reactors for better temperature control. Replace hazardous solvents (e.g., THF) with safer alternatives (e.g., 2-MeTHF) via solvent sustainability screening tools. Implement in-line PAT (Process Analytical Technology) such as Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How do steric and electronic effects of the 3-methylhexan-2-yl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The bulky 3-methylhexan-2-yl group imposes steric hindrance, reducing reaction rates in SN2 mechanisms. Electronic effects (inductive +I from branched alkyl chain) decrease amine nucleophilicity. Comparative kinetics using model substrates (e.g., ethylamine vs. tert-butylamine) quantify these effects. Hammett plots or LFER (Linear Free Energy Relationships) correlate substituent effects with reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl(3-methylhexan-2-yl)amine hydrochloride
Reactant of Route 2
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Ethyl(3-methylhexan-2-yl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.